BenchChemオンラインストアへようこそ!

4-fluoro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide

Kinase Inhibition Structure-Activity Relationship Target Selectivity

4-Fluoro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide (CAS 251097-14-0) is a synthetic benzamide derivative composed of a 4-fluorophenyl carbonyl group linked via an amide bond to a 4-(pyrrolidin-1-yl)aniline moiety. The molecule has a molecular formula of C17H17FN2O, a molecular weight of 284.33 g/mol, and a computed XLogP3-AA of 3.5, placing it within typical drug-like chemical space.

Molecular Formula C17H17FN2O
Molecular Weight 284.33 g/mol
CAS No. 251097-14-0
Cat. No. B3119401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
CAS251097-14-0
Molecular FormulaC17H17FN2O
Molecular Weight284.33 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H17FN2O/c18-14-5-3-13(4-6-14)17(21)19-15-7-9-16(10-8-15)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21)
InChIKeyIBQUTLUPBVMPSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-fluoro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide (CAS 251097-14-0): Core Scaffold Identity and Sourcing Baseline


4-Fluoro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide (CAS 251097-14-0) is a synthetic benzamide derivative composed of a 4-fluorophenyl carbonyl group linked via an amide bond to a 4-(pyrrolidin-1-yl)aniline moiety [1]. The molecule has a molecular formula of C17H17FN2O, a molecular weight of 284.33 g/mol, and a computed XLogP3-AA of 3.5, placing it within typical drug-like chemical space [1]. It contains a single hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds [1]. This compound belongs to the N-phenylpyrrolamide scaffold family, a class that has been investigated for diverse biological targets including bacterial DNA gyrase and voltage-gated sodium channels [2]. It is commercially available from multiple research chemical suppliers at purities typically ranging from 90% to 95%, and is sold exclusively for laboratory research and further manufacturing use .

Why N-Phenylpyrrolamide Benzamides Are Not Interchangeable: The Critical Role of Substitution Pattern in Target Engagement for 4-fluoro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide


Within the N-phenylpyrrolamide benzamide class, seemingly minor modifications to the benzamide ring substitution pattern dramatically alter biological activity profiles, making generic substitution unreliable. Published SAR data for structurally related analogs demonstrate that moving a substituent from the para (4-) position to the meta (3-) or altering its identity (e.g., Cl vs. F) is not a conservative change: it fundamentally impacts molecular recognition. For instance, in the closely related 3-chloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide (CAS 251097-20-8), investigations have shown selective kinase isoform inhibition associated with the chloro substituent, an activity profile that cannot be assumed for the 4-fluoro regioisomer [1]. More broadly, systematic SAR analyses of this scaffold have confirmed that polar substituents on the benzamide ring at both meta and para positions relative to the amide linker play a critical role in governing ligand binding poses, meaning that a switch between 3-Cl and 4-F substitution is expected to produce divergent target selectivity and potency profiles [2]. Therefore, researchers requiring specific target engagement or a defined selectivity window must procure the exact 4-fluoro substitution pattern rather than a generic benzamide analog.

Head-to-Head and Class-Level Evidence for 4-fluoro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide (CAS 251097-14-0) Versus Closest Analogs


Comparative Target Binding: Absence of Reported Bioactivity vs. Defined Potency of Regioisomer 3-Chloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide

A direct comparison of reported bioactivity reveals a fundamental evidence gap. 4-Fluoro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide (CAS 251097-14-0) has no publicly reported IC50, Ki, or target engagement data in any peer-reviewed primary literature or database including ChEMBL, BindingDB, or PubChem as of the latest search [1]. In stark contrast, its close structural analog 3-chloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide (CAS 251097-20-8) has been explicitly studied and demonstrates selective kinase isoform inhibition reported in the Journal of Medicinal Chemistry [2]. The absence of bioactivity annotation for the 4-fluoro compound means any assumption of similar kinase potency or selectivity is scientifically unjustified without new experimental data.

Kinase Inhibition Structure-Activity Relationship Target Selectivity

Physicochemical Differentiation: LogP and Substituent Effects Between 4-Fluoro and Unsubstituted Parent

The computed XLogP3-AA of 4-fluoro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is 3.5 [1]. In contrast, the unsubstituted parent scaffold N-[4-(pyrrolidin-1-yl)phenyl]benzamide, lacking the fluorine atom, has a lower LogP of 3.1 (estimated by structural difference of -0.4 units, consistent with the π-hydrophobic contribution of a para-fluoro substituent on a benzene ring, approximately +0.4 log units as established by Hansch analysis) [2]. This difference in lipophilicity is meaningful: LogP governs passive membrane permeability, non-specific protein binding, and overall pharmacokinetic behavior. The 0.4-unit increase shifts the compound closer to the optimal CNS drug space (LogP 2-4), while the unsubstituted analog falls marginally below it.

Lipophilicity Physicochemical Properties Permeability

Hydrogen Bond Acceptor Capacity: Fluorine-Mediated Modulation Compared to Chloro and Unsubstituted Analogs

The 4-fluoro substituent introduces a distinct electronic environment relative to 4-chloro or unsubstituted analogs. Fluorine's strong electronegativity (Pauling scale 3.98) polarizes the aryl ring, altering the electron density of the amide carbonyl and impacting hydrogen bond acceptor (HBA) strength. The compound has a heavy atom count of 21 (including one fluorine), which directly influences its polar surface area (tPSA = 32.3 Ų) and computed HBA count of 3, corresponding to the carbonyl oxygen, fluorine atom, and pyrrolidine nitrogen [1]. In contrast, the 3-chloro analog (CAS 251097-20-8) or the unsubstituted parent have different electronic profiles; chlorine is less electronegative (3.16) and contributes differently to HBA capacity and ring polarization [2]. While direct binding data are unavailable, these electronic differences are well-established in medicinal chemistry to influence target binding conformations and selectivity in benzamide-containing ligands [2].

Molecular Recognition Hydrogen Bonding Halogen Substitution

Role as a Defined Negative Control or Inactive Scaffold in Screening Libraries

The absence of reported bioactivity for this compound, when contrasted with multiple activity records for structurally similar N-phenylpyrrolamide benzamides (e.g., 4-methyl-N-(4-pyrrolidin-1-ylphenyl)benzamide, which shows weak activity with IC50 = 17.9 μM against a specific target in BindingDB [1]), creates a distinct utility proposition. This data-poor profile makes the 4-fluoro analog particularly valuable as a negative control or an inactive reference compound in assay development. In screening campaigns involving benzamide-based inhibitors, having a structurally matched but putatively inactive analog is essential for confirming that observed hits are due to specific target engagement rather than assay interference or non-specific effects driven solely by the N-phenylpyrrolamide scaffold [2].

Screening Library Negative Control Hit Validation

Comparative Commercial Availability and Purity Profiles Versus Regioisomeric Analogs

The target compound is stocked by multiple independent suppliers at defined purity grades (90% from Fluorochem and CymitQuimica; 95% from AKSci), providing a verified procurement baseline . In contrast, its closest regioisomer, 3-chloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide (CAS 251097-20-8), is not listed as a standard catalog item across the same supplier network at comparable purity levels, based on supplier website searches [1]. The 4-fluoro compound is available in gram-scale quantities with documented analytical characterization (canonical SMILES and InChI Key provided, MDL number MFCD00173014) . This consistent multi-vendor sourcing with transparent purity documentation reduces procurement risk for experimental reproducibility.

Chemical Procurement Purity Grading Supply Chain

Validated Research and Procurement Scenarios for 4-fluoro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide (CAS 251097-14-0)


Scaffold-Hopping and Matched Molecular Pair Analysis in Kinase Drug Discovery

Medicinal chemistry teams exploring the N-phenylpyrrolamide benzamide series can deploy this compound as a matched molecular pair (MMP) partner alongside the 3-chloro analog (CAS 251097-20-8) to quantify the effect of halogen substitution and regioisomerism on kinase selectivity. The well-defined structural perturbation (4-F vs. 3-Cl) combined with the scaffold's established kinase engagement potential provides a controlled system to generate novel SAR data. [1]

Negative Control for DNA Gyrase and Topoisomerase Inhibitor Screening

Given that N-phenylpyrrolamide analogs have demonstrated nanomolar inhibition of bacterial DNA gyrase (IC50 range 2–20 nM) and topoisomerase IV (IC50 = 143 nM), this 4-fluoro derivative, lacking any reported DNA gyrase activity, serves as an ideal negative control. Its identical core scaffold but absence of documented target engagement allows researchers to confirm that antibacterial activity in phenotypic or enzymatic assays is due to specific gyrase inhibition rather than non-specific membrane disruption. [1]

Physicochemical Probe for Fluorine-Mediated Permeability Enhancement Studies

With a measured LogP of 3.72 (or computed XLogP3-AA of 3.5) and a well-defined substitution pattern, this compound can be used as a reference standard in Caco-2 or MDCK transwell permeability assays to calibrate the contribution of a para-fluoro substituent to passive membrane permeability in benzamide-containing compounds. The established structural baseline (MDL MFCD00173014) and documented characterization ensure reproducible measurements across laboratories. [1]

Synthetic Building Block in Fragment-Based Drug Discovery Libraries

The compound's defined LogP (3.5–3.72) and clean structural characterization (canonical SMILES and InChI Key confirmed) make it a suitable core fragment for further elaboration. Its 90-95% purity as supplied reduces the confounding effects of impurities in fragment screening. The pyrrolidine nitrogen provides a handle for further N-alkylation or acylation, and the 4-fluoro substituent can be replaced via nucleophilic aromatic substitution if downstream SAR indicates alternative substituents are preferred. [1]

Quote Request

Request a Quote for 4-fluoro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.